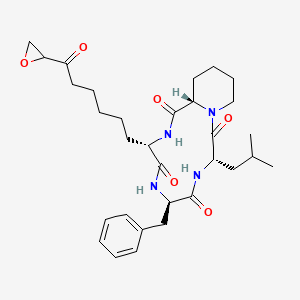

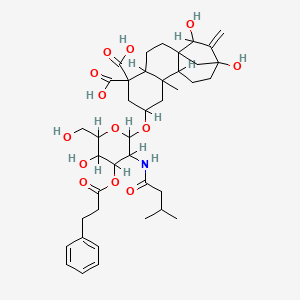

![molecular formula C34H43N3O4 B1683371 (2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide CAS No. 230961-08-7](/img/structure/B1683371.png)

(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide

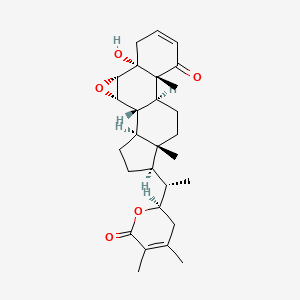

Descripción general

Descripción

UK 356618 is an inhibitor of matrix metalloproteinase-3 (MMP-3; IC50 = 5.9 nM). It is selective for MMP-3 over MMP-1, -2, -9, -13, and -14 (IC50s = 51, 1.79, 0.84, 0.073, and 1.9 µM, respectively). UK 356618 (73 nM) inhibits IL-6-induced migration of NCI H446 small cell lung cancer (SCLC) cells in vitro. It reduces hyperglycemia-exacerbated increases in brain edema and hemorrhagic transformation in the cortex and striatum in a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO) when administered intravenously at a dose of 15 mg/kg.

Potent and selective inhibitor of matrix metalloprotease-3 (MMP-3) (IC50 = 5.9 nM). Displays selectivity over a range of MMPs (IC50 values are 73, 840, 1790, 1900 and 51000 for MMP-13, MMP-9, MMP-2, MMP-14 and MMP-1 respectively).

(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide is a secondary carboxamide.

Aplicaciones Científicas De Investigación

Inhibition of Matrix Metalloproteinase 3 (MMP3)

UK-356618 is a potent, selective inhibitor of Matrix metalloproteinase MMP3 (stromelysin-1). It has been used as a specific MMP3 inhibitor to study its effect on amitriptyline-induced glial cell line-derived neurotrophic factor (GDNF) mRNA expression .

Influence on Amitriptyline-Induced Zymographic MMP-9 Activation

The compound has been used to confirm its influence on amitriptyline-induced zymographic MMP-9 activation in rat C6 astroglial cells .

Inhibition of IL-6-Induced Cell Migration

UK-356618 has the potential to inhibit interleukin (IL)-6-induced cell migration in NCI H446 small cell lung cancer cells in vitro .

Reduction of Hyperglycemia-Exacerbated Brain Edema

UK-356618 reduces hyperglycemia-exacerbated increases in brain edema in a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO) .

Reduction of Hyperglycemia-Exacerbated Hemorrhagic Transformation

The compound also reduces hyperglycemia-exacerbated hemorrhagic transformation in the cortex and striatum in a rat model of ischemia-reperfusion injury induced by MCAO .

Potential Applications in Pharmaceutical Industry

Given its inhibitory effects on MMP3 and IL-6-induced cell migration, UK-356618 may have potential applications in the pharmaceutical industry, particularly in the development of drugs for cancer and neurological disorders .

Mecanismo De Acción

Target of Action

UK 356618, also known as (2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N’-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide, is a potent and selective inhibitor of matrix metalloprotease-3 (MMP-3) . MMP-3 is an enzyme that breaks down the extracellular matrix, a structural framework that surrounds and supports cells in tissues. By inhibiting MMP-3, UK 356618 can potentially regulate various biological processes such as tissue remodeling, inflammation, and tumor progression .

Mode of Action

UK 356618 interacts with MMP-3 by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction results in the suppression of MMP-3’s ability to degrade the extracellular matrix, which can influence various cellular processes .

Biochemical Pathways

The inhibition of MMP-3 by UK 356618 affects several biochemical pathways. For instance, it can impact the tumor necrosis factor-alpha (TNF-α) pathway , which is closely involved in increasing tumor metastasis . By inhibiting MMP-3, UK 356618 can potentially reduce the effect of TNF-α on cell migration, thereby influencing the metastasis of cancer cells .

Result of Action

The primary result of UK 356618’s action is the significant reduction of MMP-3 activity. This can lead to a decrease in the degradation of the extracellular matrix, potentially influencing various cellular processes such as cell migration and tumor metastasis . For example, in an in vivo study, UK 356618 treatment significantly reduced MMP-3 activity in the brain of hyperglycemic male Wistar rats .

Propiedades

IUPAC Name |

(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N3O4/c1-23-21-25(19-20-29(23)27-16-10-7-11-17-27)13-12-18-28(22-30(38)37-41)32(39)36-31(34(3,4)5)33(40)35-24(2)26-14-8-6-9-15-26/h6-11,14-17,19-21,24,28,31,41H,12-13,18,22H2,1-5H3,(H,35,40)(H,36,39)(H,37,38)/t24-,28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHRUUKMPWUYIB-HVOSOHGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)NO)C(=O)N[C@H](C(=O)N[C@H](C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438778 | |

| Record name | UK-356618 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide | |

CAS RN |

230961-08-7 | |

| Record name | UK-356618 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230961-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)

![(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-(3-methylbutan-2-yl)-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid](/img/structure/B1683299.png)

![2-Formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoic acid](/img/structure/B1683301.png)